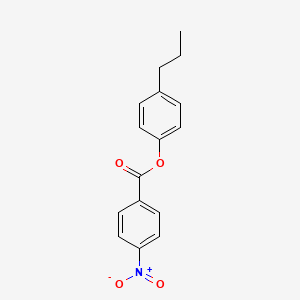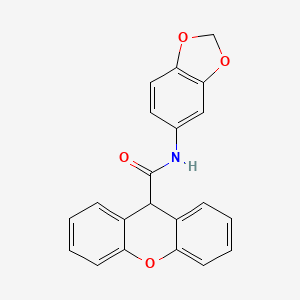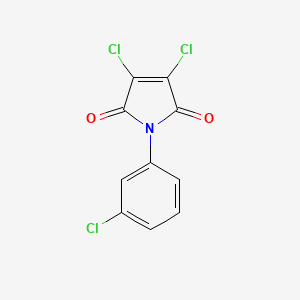![molecular formula C20H22F2N4O3 B5657039 2-(3,5-difluorobenzyl)-8-[(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5657039.png)
2-(3,5-difluorobenzyl)-8-[(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of diazaspiro[4.5]decanone derivatives typically involves multi-step chemical reactions, focusing on building the spirocyclic framework that characterizes these molecules. One approach involves the Michael addition reaction of hydroxyurea or methylhydrazine to alpha, beta-unsaturated esters followed by cyclization reactions. These methods aim to introduce functional groups and structural complexity into the spirocyclic scaffold, offering various derivatives with potential pharmacological activities (Tsukamoto et al., 1995).
Molecular Structure Analysis
The molecular structure of diazaspiro[4.5]decanone derivatives is characterized by the presence of a spirocyclic core, combining cyclic and acyclic elements in a single molecule. The structural analysis often involves X-ray crystallography to determine the conformation and stereochemistry of these compounds. The spirocyclic nature of these molecules provides a unique three-dimensional architecture that is crucial for their biological activity and interaction with biological targets (Manjunath et al., 2011).
Chemical Reactions and Properties
Diazaspiro[4.5]decanone derivatives undergo various chemical reactions, highlighting their reactivity and potential for chemical modification. These reactions include cycloadditions, aziridinations, and reactions with nitrilimides, leading to a wide range of structurally diverse compounds. Such chemical versatility is essential for the synthesis of analogs with improved biological activity or specific properties (Farag et al., 2008).
Propriétés
IUPAC Name |
2-[(3,5-difluorophenyl)methyl]-8-(6-oxo-4,5-dihydro-1H-pyridazine-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N4O3/c21-14-7-13(8-15(22)9-14)11-26-12-20(10-18(26)28)3-5-25(6-4-20)19(29)16-1-2-17(27)24-23-16/h7-9H,1-6,10-12H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIXGEYLYLPZQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NN=C1C(=O)N2CCC3(CC2)CC(=O)N(C3)CC4=CC(=CC(=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Difluorobenzyl)-8-[(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



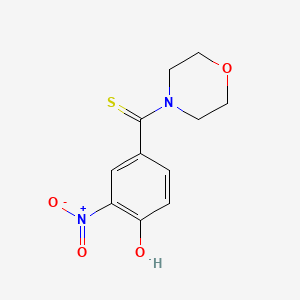

![N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5657002.png)
![1-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperidin-4-amine](/img/structure/B5657011.png)

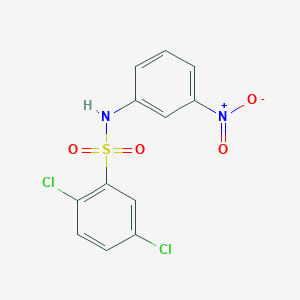
![3-({3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyridazine](/img/structure/B5657024.png)
![3-{5-[1-(4-chlorophenoxy)-1-methylethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5657032.png)
